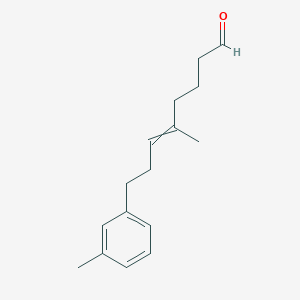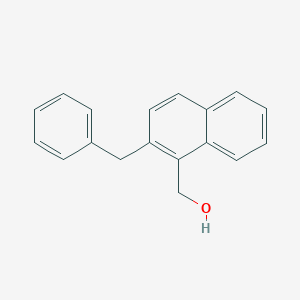
(2-Benzylnaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Benzylnaphthalen-1-yl)methanol is an organic compound with the molecular formula C18H16O It is a derivative of naphthalene, where a benzyl group is attached to the second carbon of the naphthalene ring, and a hydroxymethyl group is attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Benzylnaphthalen-1-yl)methanol can be synthesized through several methods. One common approach involves the reduction of (2-benzylnaphthalen-1-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Benzylnaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2-benzylnaphthalen-1-yl)methanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (2-benzylnaphthalen-1-yl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: (2-Benzylnaphthalen-1-yl)methanone
Reduction: (2-Benzylnaphthalen-1-yl)methane
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
(2-Benzylnaphthalen-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Benzylnaphthalen-1-yl)methanol involves its interaction with molecular targets through its hydroxyl and benzyl groups. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Naphthyl)methanol: Lacks the benzyl group, making it less hydrophobic.
(1-Benzylnaphthalen-2-yl)methanol: Isomer with different substitution pattern, leading to different chemical properties.
(2-Benzylnaphthalen-1-yl)methanone: Oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Benzylnaphthalen-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
648895-07-2 |
|---|---|
Molekularformel |
C18H16O |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
(2-benzylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C18H16O/c19-13-18-16(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-17(15)18/h1-11,19H,12-13H2 |
InChI-Schlüssel |
QZWQGPSRQKYWNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


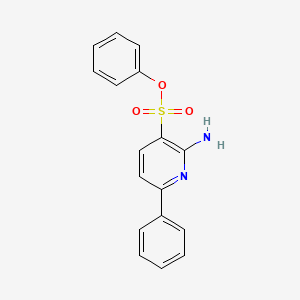
![(5R)-5-(azidomethyl)-3-[4-(4-oxopiperidin-1-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B15170156.png)
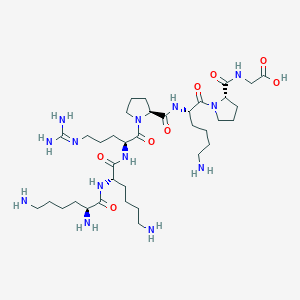

![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
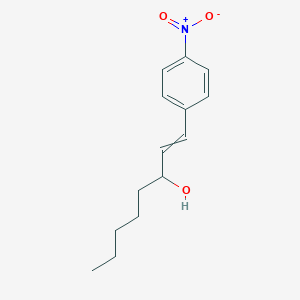
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-](/img/structure/B15170186.png)
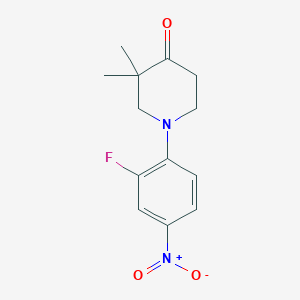
![(6E)-6-{[Phenyl(pyridin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B15170198.png)
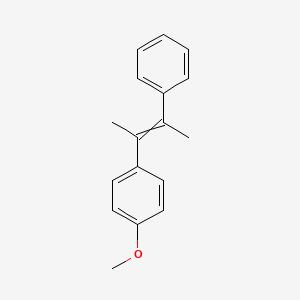
![11H-Benzo[a]fluoren-3-amine](/img/structure/B15170215.png)
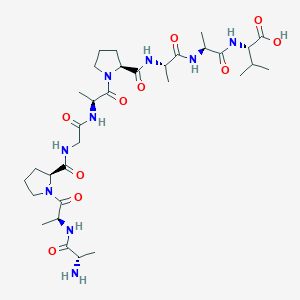
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
